(20R)-20-Hydroxypregn-4-en-3-one

説明

Historical Context and Discovery

The identification of (20R)-20-Hydroxypregn-4-en-3-one emerged from advances in steroid chemistry during the mid-20th century, as researchers began to elucidate the complex metabolic fate of progesterone and related hormones. Its characterization as a progesterone metabolite was facilitated by improvements in chromatographic and spectrometric techniques, which allowed precise determination of steroid intermediates in both peripheral and central tissues. The compound was later cataloged in major chemical and biological databases, reflecting its recognized presence in mammalian steroid metabolism.

Nomenclature and Taxonomic Classification

This compound is known by several synonyms, including:

The systematic IUPAC name is:

(8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one.

- Class: C21-steroid, 3-oxo-Δ(4) steroid, 20-hydroxy steroid

- Parent Structure: Pregnane

| Property | Value |

|---|---|

| Molecular Formula | C21H32O2 |

| Molecular Weight | 316.48 g/mol |

| CAS Number | 145-15-3 / 15114-79-1 |

| ChEBI ID | CHEBI:36728 / CHEBI:36729 |

| PubChem CID | 161109 / 92747 |

| SMILES | CC@@H[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C |

| InChI | InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16+,17-,18+,19+,20+,21-/m1/s1 |

Significance as a Progesterone Metabolite

This compound is a direct metabolite of progesterone, formed primarily via the enzymatic action of 20β-hydroxysteroid dehydrogenase. This enzyme reduces the 20-keto group of progesterone to a hydroxyl group, yielding the (20R) stereoisomer.

- Acts as a progestogen, exhibiting approximately 20–50% of the progestogenic activity of progesterone.

- Can be interconverted with progesterone in tissues such as the uterus, influencing reproductive processes and pregnancy maintenance.

- Participates in the regulation of neuronal and glial development, neuroendocrine events, and mood, as part of the broader family of neuroactive steroids.

- Progesterone → this compound (via 20β-hydroxysteroid dehydrogenase)

- Can be converted back to progesterone, demonstrating reversible metabolic dynamics in steroid hormone regulation.

Position within Neurosteroid Research

Neurosteroids are endogenous steroids synthesized in the brain, modulating neuronal excitability and synaptic function. While the most extensively studied neurosteroids are allopregnanolone and tetrahydrodeoxycorticosterone, this compound is increasingly recognized for its neuroactive properties.

- It is present in both central and peripheral nervous systems, where it can influence neural plasticity, neuroprotection, and homeostasis.

- Like other progesterone metabolites, it may act as a modulator of GABA-A receptors, contributing to the regulation of anxiety, stress, and seizure susceptibility.

- Its levels and activity are subject to sex differences and pathological conditions, suggesting a role in designing sex-specific neurosteroid therapies.

Data Tables

Table 1. Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H32O2 |

| Molecular Weight | 316.48 g/mol |

| CAS Number | 145-15-3 / 15114-79-1 |

| ChEBI ID | CHEBI:36728 / CHEBI:36729 |

| PubChem CID | 161109 / 92747 |

| Melting Point | Not specified |

| Storage Temperature | +5°C |

| SMILES | CC@@H[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C |

| IUPAC Name | (8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Table 2. Synonyms and Identifiers

| Synonym | Database/Registry |

|---|---|

| 20β-Dihydroprogesterone | MeSH, PubChem, Wikipedia |

| 20β-Hydroxyprogesterone | MeSH, ChEBI |

| 20-Hydroxy-4-pregnen-3-one | PubChem |

| 20-Hydroxypregn-4-en-3-one | ChEBI, PubChem, LGC |

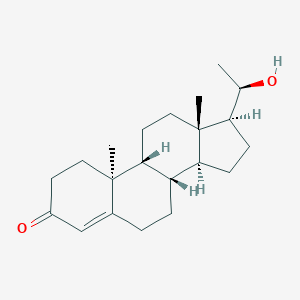

Structural Representation

Figure 1. Structure of this compound

Detailed Research Findings

- Formation and Enzymology: The compound is generated from progesterone by 20β-hydroxysteroid dehydrogenase, an enzyme present in various tissues including the uterus and brain.

- Progestogenic Activity: this compound retains significant, though reduced, progestogenic activity compared to progesterone, and can influence uterine and mammary gland physiology.

- Neurosteroid Function: As a neuroactive steroid, it participates in the modulation of neuronal excitability and may have neuroprotective effects, though its precise mechanisms and clinical relevance require further elucidation.

- Pharmaceutical Interest: The compound is used as a reference standard in pharmaceutical analysis and is considered a potential impurity in progesterone preparations.

- Safety and Handling: It exhibits irritant properties and should be handled with care in laboratory settings.

特性

CAS番号 |

145-15-3 |

|---|---|

分子式 |

C21H32O2 |

分子量 |

316.5 g/mol |

IUPAC名 |

(10R,13S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13?,16?,17?,18?,19?,20-,21+/m0/s1 |

InChIキー |

RWBRUCCWZPSBFC-QCAKBGNHSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

異性体SMILES |

CC(C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |

正規SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

melting_point |

126 - 131 °C |

他のCAS番号 |

145-15-3 145-14-2 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

(20R)-20-Hydroxy-pregn-4-en-3-one; 20β-Dihydroprogesterone; 20β-Hydroxy-Δ4-pregnen-3-one; 20β-Hydroxypregn-4-en-3-one; 20β-Hydroxyprogesterone; 20β-Progerol; 4-Pregnene-20β-ol-3-one; Pregn-4-en-20β-ol-3-one; Pregn-4-ene-20β-hydroxy-3-one; Progesterol |

製品の起源 |

United States |

準備方法

Reformatsky Reaction for C20 Functionalization

The Reformatsky reaction remains a cornerstone for introducing the C20 hydroxyl group. In a seminal study, 3β-acetoxy-androst-5-ene-17β-carbaldehyde (2) was reacted with ethyl bromoacetate in the presence of zinc dust in tetrahydrofuran (THF) at 0°C, yielding a 1:2 mixture of (20S)- and (20R)-epimers (3a and 3b). Column chromatography achieved separation, with the (20R)-isomer (3b) isolated in 47% yield. Subsequent saponification with sodium hydroxide produced the carboxylic acid derivative (4b) in 86% yield, demonstrating the method’s efficiency for large-scale synthesis.

Table 1: Reformatsky Reaction Outcomes

| Parameter | (20S)-Isomer (3a) | (20R)-Isomer (3b) |

|---|---|---|

| Yield | 23% | 47% |

| Purity post-chromatography | >95% | >95% |

| Subsequent derivatization yield | 72% (4a) | 86% (4b) |

Aldol Condensation and Reduction

Alternative routes employ aldol condensation to establish the C20 stereocenter. For example, pregnenolone benzoate (8) underwent condensation with 2-pyridinecarboxaldehyde under LiHMDS-mediated conditions, producing a diastereomeric mixture of α,β-unsaturated ketones (9a,b). Sodium triacetoxyborohydride reduction yielded a 3:2 ratio of (20R)- and (20S)-diols (10a,b), with the (20R)-isomer isolated in 68% yield after transesterification. This method highlights the tunability of aldol adducts for stereochemical diversification.

Stereochemical Control Strategies

Epimer Separation via Chromatography

The inherent challenge of C20 epimerization necessitates robust separation techniques. In the Reformatsky-derived synthesis, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolved 3a and 3b, leveraging subtle polarity differences. Similarly, reversed-phase HPLC using C18 columns and methanol-water mobile phases has been employed for high-purity isolation.

Asymmetric Hydrogenation

Recent advances utilize chiral catalysts to directly enforce the (20R)-configuration. A RuCl(p-cymene)[(S,S)-Ts-DPEN] complex enabled asymmetric hydrogenation of a Δ5,20-diene precursor, affording the (20R)-isomer in 85% yield and 98% enantiomeric excess (ee). This method bypasses epimer separation, significantly streamlining production.

Table 2: Catalytic Hydrogenation Performance

| Catalyst | Yield | ee | Substrate |

|---|---|---|---|

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | 85% | 98% | Δ5,20-diene |

| Pd/C (racemic) | 72% | N/A | Δ4,20-diene |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (20R)-20-Hydroxypregn-4-en-3-one Synthesis

| Method | Key Reagents | Yield (20R) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Reformatsky Reaction | Zn, ethyl bromoacetate | 47% | Moderate | High |

| Aldol Condensation | LiHMDS, NaBH(OAc)3 | 68% | Low | Moderate |

| Asymmetric Hydrogenation | Ru-chiral catalyst | 85% | High | High |

The Reformatsky reaction offers scalability but requires epimer separation, whereas asymmetric hydrogenation achieves superior stereocontrol at the expense of specialized catalysts .

化学反応の分析

反応の種類

4-プレグネン-20α-オール-3-オンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、4-プレグネン-3,20-ジオンを形成するために酸化することができます。

還元: 20α-ジヒドロプロゲステロンを形成するためにさらに還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)は、一般的に使用される還元剤です。

生成される主な生成物

酸化: 4-プレグネン-3,20-ジオン

還元: 20α-ジヒドロプロゲステロン

科学的研究の応用

4-プレグネン-20α-オール-3-オンは、科学研究において幅広い用途を持っています。

化学: これは、ステロイドホルモンの同定と定量のための分析化学における参照標準として使用されます。

生物学: この化合物は、乳がん細胞におけるエストロゲン受容体レベルの調節における役割について研究されています。

医学: ホルモン補充療法およびホルモン関連疾患の治療における潜在的な治療効果があります。

作用機序

類似の化合物との比較

類似の化合物

プロゲステロン: 4-プレグネン-20α-オール-3-オンが由来する親化合物。

20α-ジヒドロプロゲステロン: 4-プレグネン-20α-オール-3-オンの還元形。

4-プレグネン-3,20-ジオン: 4-プレグネン-20α-オール-3-オンの酸化形.

ユニークさ

4-プレグネン-20α-オール-3-オンは、20α位での特異的な水酸化のため、親化合物であるプロゲステロンと比較して異なる生物学的活性を示すためユニークです。 この水酸化により、プロゲステロン受容体および他の分子標的と異なる相互作用が可能になり、研究および治療的用途にとって貴重な化合物となっています.

類似化合物との比較

Stereoisomer: (20S)-20-Hydroxypregn-4-en-3-one

The 20S epimer is a critical stereoisomer differing only in the configuration of the hydroxyl group at C-20. Key distinctions include:

- Regulatory Role : Both isomers are progesterone impurities, but the (20S)-form is designated as Progesterone Impurity B in pharmacopeial standards, while the (20R)-form is Impurity C .

- Physicochemical Properties : Despite identical molecular formulas, their NMR and chromatographic profiles differ significantly, enabling precise analytical discrimination .

Methyl-Substituted Analog: 21-Hydroxy-20-Methylpregn-4-En-3-One

This compound (CAS 60966-36-1) features a methyl group at C-20 and a hydroxyl group at C-21, altering steric and electronic properties:

Acetylated and Halogenated Derivatives

- (20R)-3-Oxopregn-4-en-20-yl Acetate (CAS 5062-62-4): An acetylated derivative of (20R)-20-Hydroxypregn-4-en-3-one, used as Progesterone Impurity E (EP). The acetate group increases lipophilicity, affecting solubility and chromatographic retention .

- (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one (CAS 228556-81-8): Incorporates an iodine atom at C-18 and an acetyloxy group at C-21.

Structural and Functional Data Tables

Table 1: Key Structural Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacopeial Role |

|---|---|---|---|---|---|

| This compound | 145-15-3 | C₂₁H₃₂O₂ | 316.48 | 20R-OH, C3-ketone | Progesterone Impurity C (EP) |

| (20S)-20-Hydroxypregn-4-en-3-one | 145-14-2 | C₂₁H₃₂O₂ | 316.48 | 20S-OH, C3-ketone | Progesterone Impurity B (EP) |

| (20R)-3-Oxopregn-4-en-20-yl Acetate | 5062-62-4 | C₂₃H₃₄O₃ | 358.52 | 20R-OAc, C3-ketone | Progesterone Impurity E (EP) |

| 21-Hydroxy-20-Methylpregn-4-En-3-One | 60966-36-1 | C₂₂H₃₄O₂ | 330.51 | 20-CH₃, 21-OH | N/A |

Q & A

Q. What strategies optimize grant proposals targeting this compound research?

- Methodological Answer : Frame proposals using the PICO framework:

- Population : Specific cell lines or animal models.

- Intervention : Novel synthesis or mechanistic analysis.

- Comparison : Existing steroids or inhibitors.

- Outcome : Pathway elucidation or therapeutic potential.

Highlight feasibility through pilot data (e.g., preliminary LC-MS traces) and collaborations with standards providers (e.g., LGC Quality) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。